4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one

Description

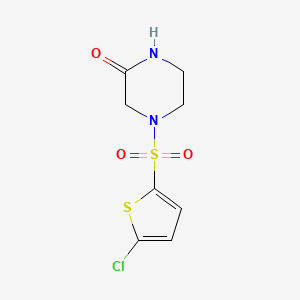

4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and one ketone group) substituted at the 4-position with a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H9ClN2O3S2 |

|---|---|

Molecular Weight |

280.8 g/mol |

IUPAC Name |

4-(5-chlorothiophen-2-yl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C8H9ClN2O3S2/c9-6-1-2-8(15-6)16(13,14)11-4-3-10-7(12)5-11/h1-2H,3-5H2,(H,10,12) |

InChI Key |

VVKRISDCYJSGMU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway

The primary route to 4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-2-one involves a two-step process: (1) synthesis of 5-chlorothiophene-2-sulfonyl chloride and (2) its subsequent reaction with piperazin-2-one. This method capitalizes on the nucleophilic reactivity of the piperazine nitrogen and the electrophilic nature of the sulfonyl chloride group.

Synthesis of 5-Chlorothiophene-2-Sulfonyl Chloride

5-Chlorothiophene-2-sulfonyl chloride is typically prepared via chlorosulfonation of 5-chlorothiophene. The reaction employs chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions such as ring sulfonation or decomposition. Excess thionyl chloride is introduced to convert the intermediate sulfonic acid into the corresponding sulfonyl chloride. The crude product is purified via vacuum distillation or recrystallization from non-polar solvents, yielding a crystalline solid with >90% purity.

Sulfonylation of Piperazin-2-One

Piperazin-2-one reacts with 5-chlorothiophene-2-sulfonyl chloride in an anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) under basic conditions. Triethylamine or potassium carbonate is commonly employed to neutralize hydrochloric acid generated during the reaction. The optimal molar ratio of piperazin-2-one to sulfonyl chloride is 1:1.05 to ensure complete conversion while minimizing side products. Reaction temperatures between 25°C and 40°C are preferred to balance reaction rate and selectivity.

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism. The piperazine nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion. The base facilitates deprotonation of the piperazine, enhancing its nucleophilicity. Computational studies suggest that steric hindrance from the thiophene ring slightly reduces reaction kinetics compared to simpler sulfonyl chlorides.

Optimization Strategies

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing ionic intermediates. However, dichloromethane and tetrahydrofuran are preferred for large-scale synthesis due to easier removal via rotary evaporation. A comparative study of solvents is summarized in Table 1.

Table 1: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 6 | 78 |

| Tetrahydrofuran | 7.58 | 8 | 82 |

| DMF | 36.7 | 4 | 85 |

| Acetonitrile | 37.5 | 5 | 80 |

Base Screening

The choice of base significantly impacts yield and purity. Organic bases like triethylamine provide rapid deprotonation but require stringent moisture control. Inorganic bases such as potassium carbonate offer cost advantages but may necessitate longer reaction times. Recent advances highlight cesium carbonate as a superior alternative, achieving 89% yield in 5 hours due to its strong basicity and solubility in polar solvents.

Temperature and Time Optimization

Elevated temperatures (40–50°C) accelerate the reaction but risk decomposition of the sulfonyl chloride. Kinetic studies recommend maintaining temperatures below 40°C, with reaction times of 6–8 hours for optimal conversion. Microwave-assisted synthesis has been explored to reduce time to 2 hours, though scalability remains a challenge.

Purification and Characterization

Purification Techniques

Crude product purification is achieved via:

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted starting materials and bis-sulfonylated byproducts.

- Recrystallization : Ethanol/water mixtures (70:30) yield crystalline product with >95% purity, as confirmed by melting point analysis (mp 162–164°C).

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.52 (d, J = 4.0 Hz, 1H, thiophene-H), 3.90 (s, 2H, piperazine-CH₂), and 3.45 (t, J = 5.2 Hz, 2H, piperazine-NH).

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₈H₉ClN₂O₃S₂: 280.9812; found: 280.9815.

- X-ray Crystallography : Confirms the planar geometry of the thiophene ring and the tetrahedral sulfonyl group.

Alternative Synthetic Routes

Solid-Phase Synthesis

Inspired by patented methodologies for analogous compounds, solid-phase synthesis using polystyrene-supported reagents has been explored. This approach simplifies purification but requires specialized equipment, limiting its industrial adoption.

Enzymatic Sulfonylation

Preliminary studies investigate lipase-catalyzed sulfonylation in non-aqueous media. While environmentally benign, current yields (<50%) necessitate further enzyme engineering.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group in 4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-2-one can act as a leaving group , enabling nucleophilic substitution. This reactivity is critical for generating derivatives with modified substituents.

Key Observations :

-

Mechanism : The sulfonamide group undergoes substitution with nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

-

Applications : This reaction is used to synthesize analogs for medicinal chemistry, such as antimalarial agents or enzyme inhibitors.

Reactions with Sulfur/Nitrogen Nucleophiles

Piperazine derivatives, including this compound, react with sulfur- and nitrogen-based nucleophiles to form bioactive derivatives.

Example :

-

Reaction with Hydrazine Hydrate :

-

Reaction with Thionyl Chloride :

Acetylation Reactions

Acetic anhydride reacts with the hydrazinyl group to form cyclized derivatives.

Example :

-

Reagent : Acetic anhydride.

-

Conditions : High-temperature reaction.

-

Product : 1,4-bis(3-methyl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl)piperazine.

Cyclization Reactions

The compound participates in cyclization reactions to form complex heterocycles.

Example :

-

Reaction with Carbon Disulfide :

-

Formation of Pyrazolo[1,5-a]pyridine :

-

Mechanism : Cyclization of precursors containing nitrogen and carbon moieties.

-

Application : Synthesis of bioactive heterocycles.

-

Biological Interactions and Docking Studies

Though not direct chemical reactions, the compound’s interactions with enzymes (e.g., falcipains) highlight its potential as a drug candidate.

Key Findings :

-

Binding Affinity : Derivatives like SZ14 show strong binding to Plasmodium proteases via hydrogen bonding and π–π stacking .

-

Hydrogen Bonding : Interactions with residues such as GLN36 and CYS39 in catalytic sites .

Data Table: Reaction Conditions and Outcomes

Scientific Research Applications

4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Variations: Piperazin-2-one (target compound) has a rigid, hydrogen-bond-capable ketone in the ring, whereas piperazine derivatives (e.g., ) lack this feature, leading to differences in conformational stability and intermolecular interactions. The ketone in piperazin-2-one may enhance crystallinity compared to non-ketone analogs .

- Substituent Effects: Chlorothiophene vs. Polar Groups: Compounds with amino or methoxy substituents (e.g., ) exhibit increased polarity, improving aqueous solubility compared to the target compound.

Biological Activity

4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one is a synthetic compound that belongs to the piperazine class of molecules. Its unique structure, characterized by a sulfonyl group attached to a 5-chlorothiophene moiety, positions it as a potential candidate for various biological applications, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes a piperazine ring that enhances its interaction with biological targets. The presence of the sulfonyl group is significant for its biological activity, as it can facilitate binding to various enzymes and receptors.

Pharmacological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antibacterial Activity : The compound has demonstrated moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It shows potential as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. The IC50 values for these activities suggest significant enzyme inhibitory capabilities .

- Anticancer Potential : Preliminary studies have indicated that this compound may possess cytotoxic properties against cancer cell lines, including mouse breast cancer cells (4T1), suggesting its potential role in cancer therapy .

- Anti-inflammatory Effects : The interactions of this compound with inflammatory pathways have been explored, indicating possible applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Binding Affinity : Interaction studies have shown that the compound binds effectively to multiple receptors and enzymes involved in inflammatory and infectious processes .

- Docking Studies : Computational docking studies reveal how modifications in the compound's structure could enhance its therapeutic effects, particularly through improved binding to target proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide | Contains bromine and methoxy groups | High affinity for 5-HT6 receptor |

| 5-Chloro-N-(4-methoxy-piperazin-1-yl)benzamide | Piperazine ring with methoxy substitution | Antidepressant activity |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amines | Thiazole ring instead of piperazine | Anti-inflammatory properties |

These comparisons highlight the diverse functionalities within this class of molecules while emphasizing the unique combination of sulfonamide and piperazine functionalities present in this compound.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antibacterial Screening : A study reported that derivatives similar to this compound exhibited varying degrees of antibacterial activity against multiple strains, demonstrating its potential as a therapeutic agent .

- Cytotoxicity Assays : In vitro assays using breast cancer cell lines showed that compounds similar to this compound induced significant cytotoxic effects at specific concentrations, indicating their potential utility in cancer treatment .

- Enzyme Inhibition Studies : Compounds bearing similar functional groups were tested for their ability to inhibit acetylcholinesterase and urease, with promising results suggesting further exploration into their pharmacological applications .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one?

Answer:

Synthesis optimization typically involves:

- Stepwise sulfonylation : Reacting 5-chlorothiophene-2-sulfonyl chloride with piperazin-2-one under controlled pH (neutral conditions) to minimize side reactions. Use anhydrous solvents like dichloromethane or tetrahydrofuran to avoid hydrolysis .

- Catalyst screening : Test bases like triethylamine or potassium bicarbonate to improve yield and purity. For example, potassium bicarbonate maintains neutral pH during sulfonylation, reducing byproduct formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolve bond angles and stereochemistry, particularly for the sulfonyl-piperazine linkage. Compare with databases like the Cambridge Structural Database for validation .

- NMR spectroscopy : Use H and C NMR to confirm substituent positions. For example, the thiophene ring’s chlorine atom induces deshielding in adjacent protons (δ ~7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., CHClNOS) with <2 ppm error .

Advanced: How can researchers design experiments to evaluate the pharmacological activity of this compound against microbial targets?

Answer:

- In vitro assays :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls like ciprofloxacin .

- Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase via fluorometric assays. Compare IC values with reference inhibitors .

- Structure-Activity Relationship (SAR) : Modify the thiophene’s chlorination pattern or piperazine substituents to assess impact on bioactivity. For example, replacing chlorine with fluorine may alter membrane permeability .

Advanced: What strategies mitigate solubility limitations of this compound in aqueous biological assays?

Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without disrupting assay integrity .

- Salt formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble ionic derivatives (e.g., hydrochloride salts) .

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) or polymeric nanoparticles (PLGA) to improve bioavailability .

Advanced: How should researchers design environmental fate studies for this compound?

Answer:

- Abiotic degradation :

- Biotic degradation :

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Answer:

- Replicate experimental conditions : Standardize protocols (e.g., cell lines, incubation times) to isolate variables. For example, discrepancies in MIC values may arise from differing bacterial inoculum sizes .

- Meta-analysis : Compile data from multiple studies (e.g., IC, MIC) to identify trends. Use statistical tools like ANOVA to evaluate significance of structural modifications on activity .

- Quality control : Validate compound purity (>95%) via HPLC before bioassays. Impurities like unreacted sulfonyl chloride may skew results .

Advanced: What computational methods support the rational design of derivatives with improved target selectivity?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., DHFR). Focus on hydrogen bonding with sulfonyl groups and hydrophobic interactions with the thiophene ring .

- ADMET prediction : Employ tools like SwissADME to optimize logP (target: 1–3) and polar surface area (<140 Ų) for blood-brain barrier penetration or renal clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.